molecular formula C15H22FN3O B5492721 N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea

N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea

Cat. No. B5492721
M. Wt: 279.35 g/mol
InChI Key: SSDPTCIRXNFTDX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as FPU-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the pathogenesis of inflammatory disorders. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is its potent analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammatory disorders. However, the limitations of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea include its poor solubility in water, which can limit its bioavailability and therapeutic efficacy. Moreover, the exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, which can limit its development as a therapeutic agent.

Future Directions

Future research on N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should focus on improving its solubility and bioavailability, in order to enhance its therapeutic efficacy. Moreover, the exact mechanism of action of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should be further elucidated, in order to facilitate its development as a therapeutic agent. Future studies should also focus on evaluating the safety and toxicity of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea, in order to determine its potential as a clinical candidate. Finally, N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea should be evaluated for its potential use in combination therapy with other anti-inflammatory and anti-tumor agents, in order to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction of 2-fluoroaniline with propylpiperidine in the presence of a carbodiimide coupling agent. The resulting intermediate is then treated with isocyanate to yield N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea. The purity and yield of N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea can be improved by recrystallization from appropriate solvents.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. N-(2-fluorophenyl)-N'-(1-propyl-4-piperidinyl)urea has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-9-19-10-7-12(8-11-19)17-15(20)18-14-6-4-3-5-13(14)16/h3-6,12H,2,7-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDPTCIRXNFTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(1-propylpiperidin-4-yl)urea

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